
E3 Ligase Ligand-linker Conjugate 26
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E3 Ligase Ligand-linker Conjugate 26 is a compound that forms part of the proteolysis-targeting chimeras (PROTACs). These heterobifunctional molecules are designed to induce the degradation of target proteins by bringing them into proximity with cellular E3 ubiquitin ligases . This process leads to the ubiquitination and subsequent proteasomal degradation of the target protein, making PROTACs a promising tool in drug development and therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of E3 Ligase Ligand-linker Conjugate 26 involves the creation of a heterobifunctional molecule that includes a ligand for the target protein, a linker, and a ligand for the E3 ligase . The synthetic route typically involves:
Ligand Synthesis: The ligand for the target protein and the E3 ligase are synthesized separately. This often involves multi-step organic synthesis techniques.
Linker Attachment: The linker is then attached to one of the ligands through a series of chemical reactions, such as amide bond formation or click chemistry.
Conjugation: Finally, the other ligand is attached to the linker, forming the complete conjugate.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis techniques, including automated synthesis and purification processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
E3 Ligase Ligand-linker Conjugate 26 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The linker or ligands can be modified through substitution reactions to alter the properties of the conjugate.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions typically involve controlled temperatures and pH to ensure the desired chemical transformations .
Major Products
The major products formed from these reactions include modified versions of the original conjugate, which can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
E3 Ligase Ligand-linker Conjugate 26 has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of E3 Ligase Ligand-linker Conjugate 26 involves the formation of a ternary complex between the target protein, the E3 ligase, and the conjugate . This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation and turnover in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to E3 Ligase Ligand-linker Conjugate 26 include other PROTACs that utilize different E3 ligases or target proteins. Examples include:
Cereblon-based PROTACs: These use cereblon as the E3 ligase.
Von Hippel-Lindau-based PROTACs: These utilize the von Hippel-Lindau E3 ligase.
MDM2-based PROTACs: These target the MDM2 E3 ligase.
Uniqueness
This compound is unique in its specific combination of ligands and linker, which determines its selectivity and efficacy in targeting specific proteins for degradation. Its design allows for precise control over the degradation process, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C29H41N5O5 |
|---|---|
Molekulargewicht |
539.7 g/mol |
IUPAC-Name |
tert-butyl 2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperidin-4-yl]methyl]piperazin-1-yl]acetate |
InChI |
InChI=1S/C29H41N5O5/c1-29(2,3)39-26(36)19-32-14-12-31(13-15-32)17-20-8-10-33(11-9-20)22-4-5-23-21(16-22)18-34(28(23)38)24-6-7-25(35)30-27(24)37/h4-5,16,20,24H,6-15,17-19H2,1-3H3,(H,30,35,37) |
InChI-Schlüssel |
HEIZCCDUVHGLNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CN1CCN(CC1)CC2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[[(1S,4aS,6S,7R,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B15136565.png)
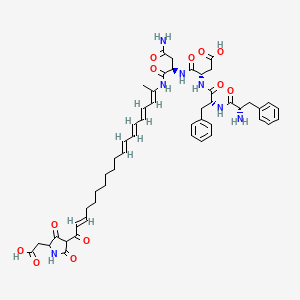

![[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15136589.png)
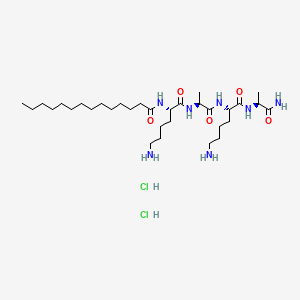

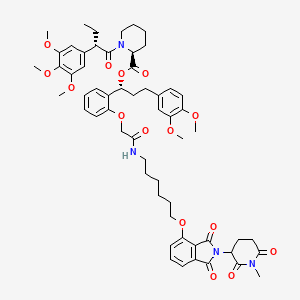
![N-[4-(4-benzylpiperazin-1-yl)quinolin-3-yl]-4-propylbenzamide](/img/structure/B15136607.png)
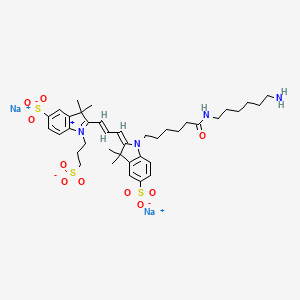

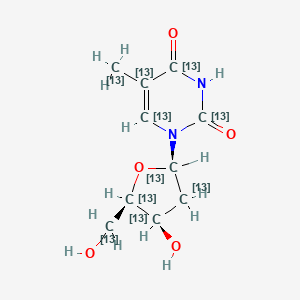

![3-[5-(1-Methylpyrrolidin-2-yl)pyridin-3-yl]prop-2-ynoic acid](/img/structure/B15136644.png)

